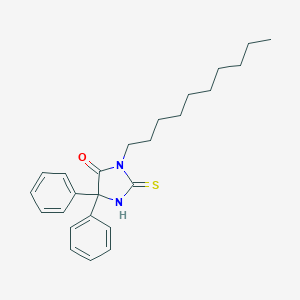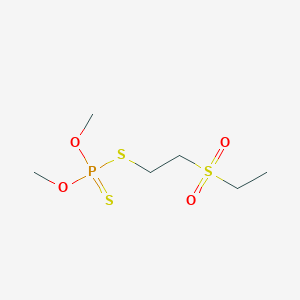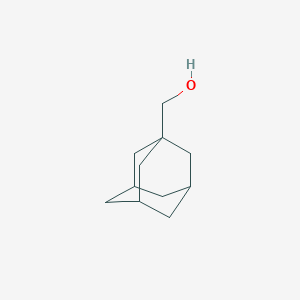
1-Adamantanemethanol
Descripción general
Descripción
1-Adamantanemethanol is a chemical compound with the molecular formula C11H18O . It is a white crystalline powder and acts as a guest molecule forming β-cyclodextrin complexes . It has been used in the synthesis of axially disubstituted silicon (IV) phthalocyanines and as a reagent in the synthesis of adamantane and noradamantane-based histone deacetylase (HDAC) inhibitors for cancer treatment .
Synthesis Analysis
1-Adamantanemethanol is used as a reagent in the synthesis of adamantane and noradamantane-based histone deacetylase (HDAC) inhibitors for the treatment of cancer . It is also used as a reagent in the synthesis of (1-adamantyl)methyl glycidyl ether, a versatile building block for living polymerization .Molecular Structure Analysis
The molecular structure of 1-Adamantanemethanol is characterized by a molecular formula of C11H18O . The average mass is 166.260 Da and the monoisotopic mass is 166.135757 Da .Chemical Reactions Analysis
1-Adamantanemethanol reacts with 3,4,5,6-tetrafluorophthalonitrile to yield 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile . It was also used in the synthesis of axially disubstituted silicon (IV) phthalocyanines .Physical And Chemical Properties Analysis
1-Adamantanemethanol is a white crystalline powder . It is insoluble in water but shows solubility in methanol . The compound has a molecular weight of 166.26 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel synthesis method for 3-amino-1-adamantanemethanol was developed from adamantane carboxylic acid, achieving a 43% yield. This compound was characterized by various analytical techniques, suggesting potential in chemical synthesis and material science applications (Cai et al., 2011).
Material Science and Nanotechnology
- Research on single-walled carbon nanotubes filled with 1-adamantanemethanol and 1-bromoadamantane demonstrated charge transfer effects, indicating potential applications in nanotechnology and materials science (Tonkikh et al., 2016).
Crystallography and Structural Chemistry
- The crystal structure of the 1-adamantanemethanol adduct with cyclomaltoheptaose was analyzed, revealing insights into hydrogen bonding and molecular interactions, important for understanding complex molecular structures (Hamilton, 1985).
- A study on the polymorphism of 1-adamantane-methanol revealed its phase transition properties, contributing to the field of crystal growth and design (Hassine et al., 2015).
Polymer Science and Catalysis
- 1-Adamantanemethanol was used as an initiator in the ring-opening polymerization of ε-caprolactone, highlighting its role in polymer science and catalyst design (Kouparitsas et al., 2019).
Pharmacology and Drug Design
- Although not directly related to drug use and dosage, it's noteworthy that adamantane derivatives, including 1-adamantanemethanol, have been studied for their potential in medicinal chemistry, particularly in enhancing drug properties (Lamoureux & Artavia, 2010).
Direcciones Futuras
1-Adamantanemethanol and its derivatives have been used in the medical and polymer areas . The determination of their thermochemical properties, such as the enthalpies of sublimation and heat capacities, have not gained sufficient attention . This suggests that future research could focus on these areas to further understand the properties and potential applications of 1-Adamantanemethanol and its derivatives.
Propiedades
IUPAC Name |
1-adamantylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVGOOIANLZFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227818 | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanemethanol | |
CAS RN |
770-71-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

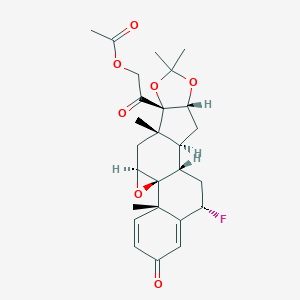
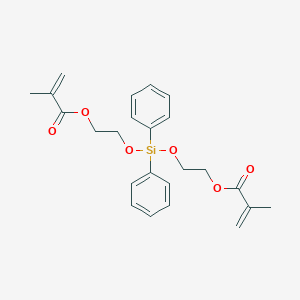
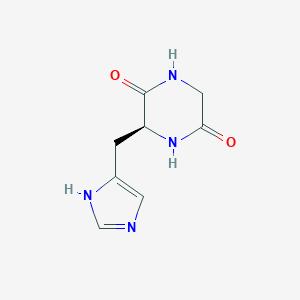

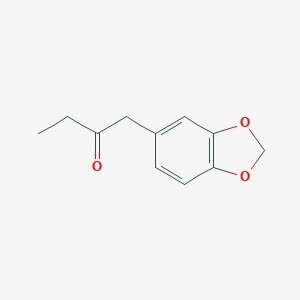
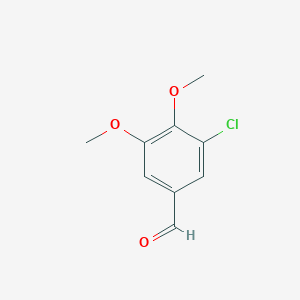
![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)
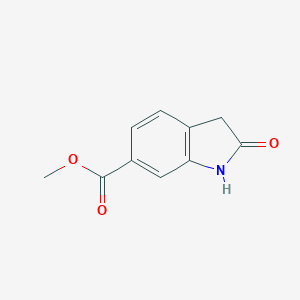
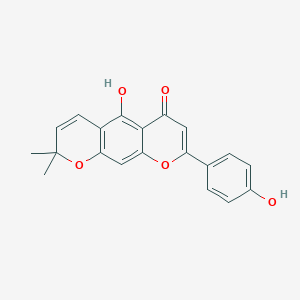
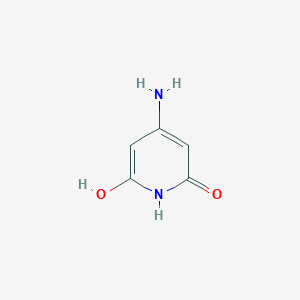
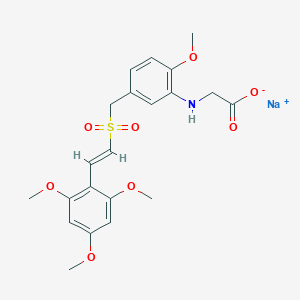
![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)
